Cas no 2034331-28-5 (N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide)
![N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide structure](https://ja.kuujia.com/scimg/cas/2034331-28-5x500.png)
N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide 化学的及び物理的性質
名前と識別子
-
- N1-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide
- N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N'-(2-methylsulfanylphenyl)oxamide
- N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide
-
- インチ: 1S/C22H26N2O4S/c1-29-19-10-6-5-9-18(19)24-21(26)20(25)23-15-22(27,16-7-3-2-4-8-16)17-11-13-28-14-12-17/h2-10,17,27H,11-15H2,1H3,(H,23,25)(H,24,26)
- InChIKey: ILOFYVGNFWOPOZ-UHFFFAOYSA-N
- ほほえんだ: S(C)C1C=CC=CC=1NC(C(NCC(C1C=CC=CC=1)(C1CCOCC1)O)=O)=O
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 29
- 回転可能化学結合数: 6
- 複雑さ: 549
- トポロジー分子極性表面積: 113
- 疎水性パラメータ計算基準値(XlogP): 2.6
N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6506-5236-25mg |
N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide |
2034331-28-5 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6506-5236-30mg |
N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide |
2034331-28-5 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6506-5236-15mg |
N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide |
2034331-28-5 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6506-5236-3mg |
N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide |
2034331-28-5 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6506-5236-75mg |
N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide |
2034331-28-5 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6506-5236-5mg |
N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide |
2034331-28-5 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6506-5236-100mg |
N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide |
2034331-28-5 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6506-5236-2mg |
N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide |
2034331-28-5 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6506-5236-10μmol |
N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide |
2034331-28-5 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6506-5236-50mg |
N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide |
2034331-28-5 | 50mg |
$160.0 | 2023-09-08 |
N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide 関連文献
-
M. Rezaei DashtArzhandi,A. F. Ismail,T. Matsuura RSC Adv., 2015,5, 21916-21924
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
6. Back matter
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
-
Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
Related Articles
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-[2-(methylsulfanyl)phenyl]ethanediamideに関する追加情報
Professional Introduction to Compound with CAS No. 2034331-28-5 and Product Name: N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide
The compound with the CAS number 2034331-28-5 and the product name N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural features, has garnered attention for its potential applications in medicinal chemistry and drug development. The molecular structure incorporates several key functional groups, including a hydroxyl group, an oxane ring, a phenyl group, and a methylsulfanyl group, which contribute to its distinctive chemical properties and biological activities.
Recent research in the field of chemically modified diamides has highlighted the importance of incorporating heterocyclic moieties into drug candidates to enhance their pharmacological profiles. The presence of the oxan-4-yl group in this compound not only imparts steric hindrance but also influences its solubility and metabolic stability. This is particularly relevant in the context of drug design, where optimizing these properties can lead to improved bioavailability and reduced toxicity. The phenylethyl moiety further contributes to the compound's complexity, offering potential interactions with biological targets that may be exploited for therapeutic purposes.
The methylsulfanyl substituent on the phenyl ring is another critical feature that warrants detailed examination. Methylsulfanyl groups are known to enhance lipophilicity, which can be advantageous for crossing biological membranes. This property is particularly important for drugs that need to reach their target sites efficiently. Moreover, the combination of hydroxyl and methylsulfanyl groups can influence the compound's acid-base properties, affecting its pKa value and thus its ionization state at different physiological pH levels. These factors collectively contribute to the compound's overall pharmacokinetic behavior.
In terms of biological activity, preliminary studies suggest that this compound exhibits promising properties as a modulator of various cellular pathways. The structural motifs present in this molecule are reminiscent of known bioactive scaffolds that have been explored in the development of drugs targeting neurological disorders, inflammation, and metabolic diseases. The hydroxyl group, for instance, is often involved in hydrogen bonding interactions with biological targets, which can enhance binding affinity. Similarly, the phenyl rings provide opportunities for π-stacking interactions, which are common in protein-ligand binding events.
One of the most intriguing aspects of this compound is its potential as a lead molecule for further derivatization. The presence of multiple reactive sites allows chemists to modify its structure systematically to optimize its pharmacological properties. For example, altering the substitution pattern on the phenyl rings or introducing additional heterocyclic units could lead to compounds with enhanced potency or selectivity. Such modifications are central to modern drug discovery efforts, where iterative design and synthesis play a crucial role in developing effective therapeutics.
Recent advancements in computational chemistry have also facilitated the study of this compound's behavior both in vitro and in silico. Molecular docking studies can predict how this molecule might interact with specific protein targets, providing insights into its potential mechanisms of action. Additionally, quantum mechanical calculations can help elucidate its electronic structure and reactivity patterns. These computational approaches are increasingly integral to medicinal chemistry research, enabling scientists to make informed decisions about which compounds merit further experimental investigation.
The synthesis of this compound presents an interesting challenge due to its complex structure. Traditional organic synthesis techniques must be employed to construct the oxane ring and introduce the various substituents at appropriate positions. However, modern synthetic methodologies have made significant strides in simplifying such processes. For instance, transition-metal-catalyzed reactions can often streamline complex transformations that would otherwise require multiple steps or harsh conditions. Such innovations not only improve efficiency but also reduce waste production—a critical consideration in sustainable chemistry.
From a regulatory perspective, ensuring that this compound meets safety and efficacy standards is paramount before it can be considered for clinical use. Preclinical studies are essential to assess its toxicity profile and pharmacokinetic parameters under various conditions. These studies often involve animal models and cell culture assays to gather comprehensive data on how the body processes and responds to the compound. Only after such rigorous testing can it proceed to human trials—a process that underscores the importance of thorough characterization at every stage.
The broader implications of this research extend beyond individual compounds like N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide; they contribute to our fundamental understanding of how molecular structure influences biological activity. As our knowledge base grows through interdisciplinary collaboration between chemists, biologists, and pharmacologists, we continue to uncover new possibilities for therapeutic intervention. This compound serves as a testament to how innovative chemical design can lead to discoveries with profound medical significance.
2034331-28-5 (N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide) 関連製品
- 1233952-85-6(Tert-Butyl 4-[4-(methoxycarbonyl)benzamido]piperidine-1-carboxylate)
- 1807244-12-7(Methyl 2-cyano-4-ethyl-6-nitrophenylacetate)
- 138417-35-3(5-(4-Fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol)
- 2171701-73-6(3-(ethanesulfonyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 2172115-60-3(3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-2-hydroxy-2-methylpropanoic acid)
- 144930-50-7(Mesityl(phenyl)iodonium trifluoromethanesulfonate)
- 1220038-51-6(2-4-(5-Bromo-3-methyl-2-pyridinyl)-1-piperazinyl-1-ethanol)
- 184033-42-9(4-tert-Butoxycarbonylamino-2-hydroxy-benzoic Acid)
- 2167211-28-9(4-(bromomethyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole)
- 2640972-88-7(3-(5-chloro-2-methoxyphenyl)-1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea)




